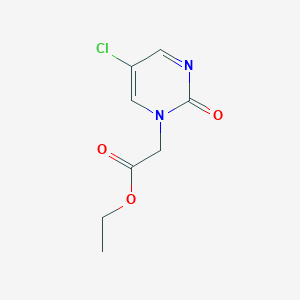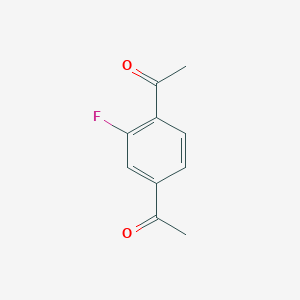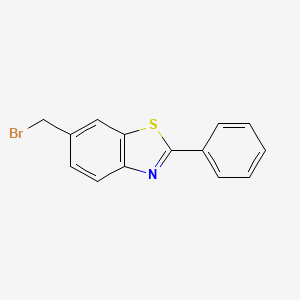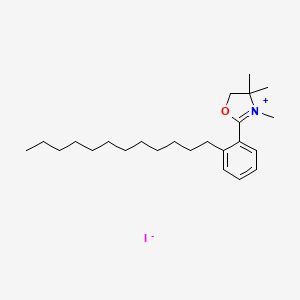
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bromophenyl group, a cyano group, and a dimethylcyclopropane carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-bromobenzyl cyanide with tert-butyl 2,2-dimethylcyclopropanecarboxylate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromophenyl group is coupled with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the oxidation of the cyano group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyano group can act as an electrophile, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-Bromophenyl 4-bromobenzoate: Known for its elastic and plastic properties.
tert-Butyl (4-Bromophenyl)carbamate: Used in various organic synthesis applications.
Uniqueness
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its structural features also contribute to its potential bioactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C17H20BrNO2 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H20BrNO2/c1-15(2,3)21-14(20)17(10-19)13(16(17,4)5)11-6-8-12(18)9-7-11/h6-9,13H,1-5H3 |
Clave InChI |
XXCCJIZIDPEEFA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C#N)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)






![1,1-Bis[(prop-2-en-1-yl)oxy]butane](/img/structure/B8463545.png)



